molecular formula C11H13Cl2N B11730320 1-(2,4-Dichlorophenyl)cyclopentanamine

1-(2,4-Dichlorophenyl)cyclopentanamine

Cat. No.: B11730320
M. Wt: 230.13 g/mol
InChI Key: HGWUSLGLFJQQOM-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)cyclopentanamine is a chemical compound with the molecular formula C11H13Cl2N and a molecular weight of 230.13 g/mol It is characterized by the presence of a cyclopentane ring substituted with a 2,4-dichlorophenyl group and an amine group

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)cyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amine derivatives.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dichlorophenyl)cyclopentanamine is unique due to its specific substitution pattern and the presence of both a cyclopentane ring and an amine group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Biological Activity

1-(2,4-Dichlorophenyl)cyclopentanamine is an organic compound with the molecular formula C11H12Cl2N and a molecular weight of approximately 245.13 g/mol. It features a cyclopentane ring substituted with a 2,4-dichlorophenyl group, which significantly influences its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the treatment of neurological and psychiatric disorders.

Chemical Structure and Properties

The unique structure of this compound is characterized by:

  • Cyclopentane Ring : A five-membered saturated hydrocarbon ring.
  • Dichlorophenyl Group : The presence of chlorine atoms at the 2 and 4 positions enhances lipophilicity, which can improve membrane permeability and interaction with biological targets.

Comparison with Related Compounds

Compound NameMolecular FormulaKey FeaturesUnique Aspects
1-(2,4-Difluorophenyl)cyclopentanamineC11H12F2NContains fluorine instead of chlorinePotentially different biological activity due to fluorine's electronic properties
1-(3-Chlorophenyl)cyclopentanamineC11H12ClNChlorine at the meta positionDifferent steric effects influencing reactivity
1-(2,6-Dichlorophenyl)cyclopentanamineC11H12Cl2NDichloro substitution at different positionsMay exhibit different binding affinities due to structural changes

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor . Its interactions with various enzymes could lead to modulation of metabolic pathways critical in disease processes. Preliminary studies suggest it may inhibit enzymes involved in neurotransmitter metabolism, which is vital for neurological function.

Receptor Modulation

This compound may also act as a modulator of receptor activity , particularly neurotransmitter receptors. The dichlorophenyl moiety may enhance binding affinity and specificity towards certain receptors, potentially leading to therapeutic effects in conditions such as depression or anxiety.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study explored the interaction of this compound with serotonin receptors. Results indicated that it could enhance serotonin activity, suggesting its potential use in treating mood disorders.
  • Pharmacokinetic Properties :
    • Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics due to its lipophilic nature. This property could facilitate better bioavailability when administered orally.
  • Safety Profile :
    • Toxicological assessments have shown that while the compound exhibits promising biological activity, further studies are required to fully understand its safety profile and potential side effects.

Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)cyclopentan-1-amine

InChI

InChI=1S/C11H13Cl2N/c12-8-3-4-9(10(13)7-8)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2

InChI Key

HGWUSLGLFJQQOM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=C(C=C(C=C2)Cl)Cl)N

Origin of Product

United States

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